molecular formula C14H13BrF2N2O B2694693 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1825589-68-1

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

Cat. No.: B2694693
CAS No.: 1825589-68-1
M. Wt: 343.172
InChI Key: GAUSETUQCVLVJJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Properties

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF2N2O/c1-19(14(8-18)5-2-6-14)12(20)7-9-11(16)4-3-10(15)13(9)17/h3-4H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSETUQCVLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=CC(=C1F)Br)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide likely involves multiple steps, including the formation of the brominated difluorophenyl intermediate, the cyanocyclobutyl intermediate, and their subsequent coupling with a methylacetamide group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the difluorophenyl group could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would vary depending on the desired transformation but could involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other brominated difluorophenyl derivatives or cyanocyclobutyl-containing molecules. Examples could be:

  • 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclopropyl)-N-methylacetamide
  • 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclopentyl)-N-methylacetamide

Uniqueness

The uniqueness of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide may lie in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.

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